4-[2-hydroxy-3-(2-methylbenzimidazol-1-yl)propoxy]benzoic acid
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Description
Benzimidazole derivatives are a class of compounds that have a wide range of biological and clinical applications . They are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system . Benzoic acid derivatives are also widely used in medicine and other fields.
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves the reaction of o-phenylenediamine with a carboxylic acid derivative . The synthesis of benzoic acid derivatives can involve various methods, including the Grignard reaction and the Friedel-Crafts acylation .Molecular Structure Analysis
The molecular structure of benzimidazole and benzoic acid derivatives can be analyzed using various spectroscopic techniques. For example, vibrational spectroscopy and quantum computational studies can provide information on the optimized geometrical structure, electronic and vibrational features of these compounds .Chemical Reactions Analysis
Benzimidazole and benzoic acid derivatives can undergo a variety of chemical reactions, depending on the specific substituents present on the benzimidazole and benzoic acid moieties. These reactions can include various types of substitution reactions, redox reactions, and others .Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole and benzoic acid derivatives can be influenced by factors such as their specific structure, the presence of different substituents, and the conditions under which they are studied .Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-[2-hydroxy-3-(2-methylbenzimidazol-1-yl)propoxy]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-12-19-16-4-2-3-5-17(16)20(12)10-14(21)11-24-15-8-6-13(7-9-15)18(22)23/h2-9,14,21H,10-11H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHOLGEPMSNNUEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC(COC3=CC=C(C=C3)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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